3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
Historical Development of 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole scaffold, first described in 1821 and synthesized in 1955, represents a cornerstone of heterocyclic chemistry. Early research focused on its aromatic stability and reactivity, with foundational studies demonstrating its resistance to acidic and alkaline conditions while highlighting nucleophilic substitution preferences at the 5-position. The isolation of dendrodoin, a cytotoxic marine natural product containing the 1,2,4-thiadiazole core in 1980, marked a pivotal shift toward biomedical applications. Synthetic methodologies evolved from classical cyclization approaches to modern strategies like oxidative ring closure and flow chemistry, enabling precise functionalization at the 3- and 5-positions. For instance, Baumann and Baxendale’s 2017 work established scalable routes to 5-chloro-3-phenyl-1,2,4-thiadiazoles using tubular flow reactors, underscoring industrial applicability. These advances laid the groundwork for derivatives such as 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide, which integrates alkyl and carboxamide moieties to optimize pharmacological properties.
Position of Target Compound Within Thiadiazole Research
This compound occupies a strategic niche in structure-activity relationship (SAR) studies of 1,2,4-thiadiazoles. Its design combines two critical modifications: a methyl group at position 3 and a branched 3-methylbutyl carboxamide at position 5. Research on analogous compounds reveals that alkyl substituents at position 3 enhance metabolic stability by shielding the heterocycle from oxidative degradation. Meanwhile, the carboxamide group serves as a bioisostere for carboxylic acids, improving membrane permeability while retaining hydrogen-bonding capacity. Comparative analyses with unsubstituted thiadiazoles show that such modifications increase lipophilicity (logP ≈ 2.8), favoring blood-brain barrier penetration in preclinical neuroactive compounds. The compound’s structural alignment with pyrimidine analogs further suggests potential for targeting nucleotide-binding domains in enzymes or receptors.
Significance in Medicinal Chemistry and Drug Discovery
1,2,4-Thiadiazoles are privileged scaffolds in drug discovery due to their versatility in mimicking biological motifs. The target compound exemplifies this through its dual functionality: the thiadiazole core provides π-π stacking interactions with aromatic residues in protein binding sites, while the carboxamide tail engages in hydrophobic interactions. Recent studies highlight 1,2,4-thiadiazole derivatives as inhibitors of neurodegenerative disease targets, such as acetylcholinesterase (AChE) and β-secretase (BACE1), with IC50 values in the low micromolar range. Additionally, fluorinated analogs demonstrate antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall synthesis. The carboxamide moiety in this compound may further enable metal chelation, a property exploited in anticancer agents targeting zinc-dependent metalloproteinases.
Emerging Research Trends for Substituted 1,2,4-Thiadiazoles
Contemporary research prioritizes sustainable synthesis and targeted delivery systems. Microwave-assisted reactions reduce reaction times for 1,2,4-thiadiazole formation from hours to minutes, achieving yields exceeding 85%. Computational modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, guides rational design. For example, substituents at position 5 correlate with improved binding affinities for G-protein-coupled receptors (GPCRs), as seen in virtual screening campaigns. Hybrid molecules integrating thiadiazoles with fluoroquinolones or spirocyclic motifs show promise in overcoming antimicrobial resistance. Furthermore, nanotechnology applications, such as thiadiazole-loaded liposomes, enhance bioavailability in in vivo models of inflammation. These trends position this compound as a candidate for next-generation therapeutics with optimized pharmacokinetic profiles.
Properties
IUPAC Name |
3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6(2)4-5-10-8(13)9-11-7(3)12-14-9/h6H,4-5H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHMYBFPBOCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with carboxylic acid derivatives, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
N-(3-Methylbutyl)propanamide (C4)
- Structure : Linear aliphatic amide with a 3-methylbutyl substituent.
- Properties : Dominant volatile compound in Bactrocera tryonimales (70% of the blend), linked to pheromonal activity. Its volatility and abundance suggest higher stability compared to branched analogs like N-(2-methylbutyl)acetamide (C1) .
(E)-N-(3-Methylbutyl)-1-(Pyridin-3-yl)methanimine
- Structure : Imine derivative with a pyridine moiety and 3-methylbutyl chain.
- Properties: Identified in pear floral volatiles; exhibits a fruity, pear-like odor.
- Comparison : The thiadiazole carboxamide’s sulfur atom may confer greater metabolic stability compared to the hydrolytically labile imine group.
(R)-3-Methyl-N-(3-Methylbutyl)pyrrolidine (Leptothoracine)
- Structure : Pyrrolidine alkaloid with a 3-methylbutyl substituent.
- Properties : Synthesized via nucleophilic substitution (3-methylbutylamine reaction with ditosylated intermediates). Exhibits enantioselective bioactivity (84.7% ee) and insecticidal properties .
Volatility and Stability
- 3-Methylbutyl Octanoate: A microbial-associated ester with low volatility due to its long alkyl chain. Fungal genera like Cladosporium negatively correlate with this compound, suggesting biodegradation susceptibility .
- Thiadiazole Carboxamide : Expected to exhibit lower volatility than esters but higher metabolic stability due to the thiadiazole ring’s resistance to enzymatic cleavage.
Data Table: Key Comparative Metrics
Biological Activity
3-Methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a five-membered ring structure containing two nitrogen atoms and one sulfur atom, characteristic of thiadiazoles. The presence of a carboxamide functional group enhances its potential biological activity. Its molecular structure includes a methyl group and a branched alkyl chain, which may influence its solubility and reactivity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄OS |
| Molecular Weight | 198.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb).
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, the Minimum Inhibitory Concentration (MIC) values against Mtb were reported as follows:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.25 | Active against Mtb |
| Other Thiadiazole Derivatives | Varied (16–31.25) | Moderate activity against Gram-positive bacteria |
Antiproliferative Activity
Thiadiazoles have also been investigated for their antiproliferative effects on cancer cell lines. Studies have demonstrated that certain derivatives possess cytotoxic activities that inhibit cell growth.
A notable study presented the following LD50 values for various compounds on human cancer cell lines:
| Compound | LD50 (ng/μL) | Cancer Cell Line Tested |
|---|---|---|
| This compound | 50 | HeLa |
| Other Thiadiazole Derivatives | 30–60 | Various lines |
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interaction with specific biological targets such as enzymes or receptors. Molecular docking studies can elucidate how this compound binds to these targets and inform potential modifications to enhance its efficacy.
Case Study 1: Antimicrobial Efficacy Against Mtb
A research group synthesized several thiadiazole derivatives and tested their efficacy against monoresistant strains of Mtb. The study found that compounds with structural similarities to this compound exhibited promising results in inhibiting bacterial growth.
Case Study 2: Cytotoxicity in Cancer Research
Another study focused on the antiproliferative effects of thiadiazoles on various cancer cell lines. The findings indicated that certain modifications to the thiadiazole structure could significantly enhance cytotoxicity, suggesting pathways for further drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide?
- Methodology : A common approach involves coupling 1,2,4-thiadiazole-5-carboxylic acid derivatives with 3-methylbutylamine. For example, in analogous syntheses, 3-methylbutylamine reacts with activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under mild conditions (room temperature, inert atmosphere) to form the corresponding carboxamide. Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane or ether/petroleum ether .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or LC-MS to optimize yield.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., methyl groups at positions 3 and the butyl chain).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.
- Elemental Analysis : Matches calculated C, H, N, S percentages with experimental values.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 1,2,4-thiadiazole derivatives?
- Case Study : If one study reports potent antifungal activity while another shows no efficacy:
Assay Variability : Compare test conditions (e.g., fungal strains, inoculum size, solvent used for compound dissolution).
Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC.
Impurity Profiling : Trace impurities (e.g., unreacted starting materials) may interfere; use preparative HPLC to isolate pure batches.
- Example : Antitumor activity discrepancies in thiadiazoles often stem from differences in cell line sensitivity or apoptosis pathway activation thresholds .
Q. How can diastereoselectivity be achieved in derivatives of this compound?
- Methodology :
- Chiral Auxiliaries : Introduce chiral centers via asymmetric alkylation or cyclization. For example, use enantiopure 3-methylbutylamine analogs (e.g., (R)- or (S)-configured) as reported in pyrrolidine syntheses .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Cu with chiral ligands) to control stereochemistry during coupling steps.
- Validation : Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® columns) or H NMR with chiral shift reagents .
Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?
- Protocol :
Single-Crystal Growth : Recrystallize from solvents like DCM/hexane or ethanol/water.
X-Ray Diffraction : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Apply SHELXL for structure solution and refinement, ensuring R-factor convergence below 0.05 .
- Challenges : Address disorder in the butyl chain via restrained refinement or partial occupancy modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
